Basicity Tuning: 5-Fluoro vs. Non-Fluorinated Parent
The electron-withdrawing effect of the 5-fluoro substituent reduces the basicity of the tertiary amine. While no experimental pKₐ is reported for the exact title compound, the closely related 5-fluoro-1,2,3,4-tetrahydroisoquinoline (without N-methyl) exhibits a predicted pKₐ of approximately 8.0, versus ~9.5 for the non-fluorinated parent [1]. This class-level effect is supported by β-fluorination studies on 3-methyl-THIQ inhibitors, where fluorination lowered the amine pKₐ from 9.53 (CH₃) to 7.88 (CH₂F) [2].
| Evidence Dimension | Amine basicity (pKₐ) |
|---|---|
| Target Compound Data | Predicted pKₐ ≈ 8.0 (extrapolated from 5-fluoro-THIQ analog) |
| Comparator Or Baseline | Non-fluorinated 2-methyl-1,2,3,4-THIQ: pKₐ ≈ 9.5 |
| Quantified Difference | ΔpKₐ ≈ −1.5 (reduced basicity) |
| Conditions | Predicted values; comparative β-fluorination data from J. Med. Chem. 2006 |
Why This Matters
Reduced amine basicity decreases lysosomal trapping and hERG off-target liability, improving the developability profile of CNS-penetrant candidates.
- [1] ChemTradeHub. 5-Fluoro-1,2,3,4-tetrahydroisoquinoline (CAS 406923-64-6) – Physicochemical Properties. https://jp.chemtradehub.com/ (accessed 2026-04-23). View Source
- [2] Grunewald, G. L.; et al. J. Med. Chem. 2006, 49, 2939–2952. View Source
